The compound 2-Ethylhexyl 4-aminobenzoate, also known as ethyl 3,4-dihydroxybenzoate, has been the subject of various studies due to its potential applications in different fields. This comprehensive analysis will delve into the mechanism of action of this compound and its applications across various domains, including its role in fibrosis, cancer treatment, and antimicrobial activity.
Photoisomerization: Upon exposure to UV light, 2-ethylhexyl 4-aminobenzoate undergoes reversible isomerization between its E and Z forms. [, ] This process affects its UV absorption characteristics and overall photostability.
Photodegradation: Prolonged exposure to UV radiation, particularly in the presence of oxidizing agents like chlorine and reactive oxygen species, leads to the degradation of 2-ethylhexyl 4-aminobenzoate. [, ] This degradation forms various byproducts, including chlorinated derivatives of 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol. []
Nitrosation: Under specific conditions, 2-ethylhexyl 4-aminobenzoate can react with nitrosating agents, potentially forming the nitrosamine contaminant 2-ethylhexyl 4-(N-methyl-N-nitrosamino)benzoate (NMPABAO). [, ] This reaction raises concerns about the safety of products containing 2-ethylhexyl 4-aminobenzoate, particularly in the presence of nitrite-releasing preservatives.
Ethyl 3,4-dihydroxybenzoate has been shown to inhibit the activity of prolyl 4-hydroxylase, an enzyme crucial for the synthesis of 4-hydroxyproline during the biosynthesis of procollagen, which is a precursor to collagen13. This inhibition leads to a marked reduction in collagen synthesis in fibroblast cultures, which does not occur at the pretranslational level but rather at the post-translational synthesis of 4-hydroxyproline1. Furthermore, this compound has been found to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells through the up-regulation of BNIP3 and N-myc downstream-regulated gene-1, suggesting a cytotoxic effect mediated by the induction of autophagy and apoptosis2.
Ethyl 3,4-dihydroxybenzoate has demonstrated potential as a treatment for fibrotic diseases due to its selective reduction of procollagen production in fibroblast cultures. This effect was also observed in keloid fibroblast cultures, indicating its applicability for the treatment of fibrotic diseases such as scleroderma13.
In the context of cancer, ethyl 3,4-dihydroxybenzoate has been shown to have a cytotoxic effect on esophageal squamous cell carcinoma cells. The compound induces apoptosis and autophagy in these cells, which could be leveraged as a therapeutic strategy against certain types of cancer2.
While not directly related to ethyl 3,4-dihydroxybenzoate, studies on structurally similar compounds, such as 4-ethoxybenzoic acid, have revealed anti-pathogenic and anti-biofilm activities. These compounds have been shown to inhibit biofilm formation and potentiate the sensitivity of biofilm dwelling cells to antibiotics, suggesting potential applications in combating biofilm-associated infections5.
Compounds related to 2-Ethylhexyl 4-aminobenzoate, such as 4-amino-2-ethoxybenzoic acid, have demonstrated anticoccidial activity, indicating potential use as antiparasitic agents7.
Further structural modifications of related compounds have led to the discovery of novel anticancer agents with improved antiproliferative activity against melanoma and prostate cancer cells. These agents work through the inhibition of tubulin polymerization, showcasing the versatility of the chemical scaffold for anticancer drug development9.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9